Choriogonadotropin alfa is a recombinant form of human chorionic gonadotropin, primarily utilized in the treatment of female infertility by inducing ovulation. This compound is an important therapeutic agent in reproductive medicine, functioning similarly to the natural hormone produced during pregnancy. Choriogonadotropin alfa is marketed under various brand names, including Ovidrel and Ovitrelle, and is classified as a biologic drug due to its protein-based nature.
Choriogonadotropin alfa is derived from recombinant DNA technology, which allows for the production of this glycoprotein hormone in laboratory settings. The natural source of human chorionic gonadotropin is the placenta, where it is produced by syncytiotrophoblasts during pregnancy. The classification of choriogonadotropin alfa falls under protein-based therapies within the broader category of hormones, specifically as a gonadotropic hormone that plays a crucial role in reproductive health .
The synthesis of choriogonadotropin alfa involves recombinant DNA technology, where the genes encoding the alpha and beta subunits of human chorionic gonadotropin are inserted into host cells, typically Chinese hamster ovary cells. These cells are then cultured to produce the hormone in large quantities. The process includes several steps:
This method allows for a consistent supply of choriogonadotropin alfa without the ethical concerns associated with extracting hormones from human sources .
Choriogonadotropin alfa is a heterodimeric glycoprotein composed of two subunits: an alpha subunit (92 amino acids) and a beta subunit (145 amino acids). The molecular weight of choriogonadotropin alfa is approximately 25,219 Da .
Choriogonadotropin alfa primarily engages in receptor-mediated reactions upon administration:
These reactions highlight the compound's role as a functional analog of luteinizing hormone, effectively mimicking its physiological effects .
Choriogonadotropin alfa functions by closely mimicking the action of natural human chorionic gonadotropin. Upon binding to LHCGR on granulosa and theca cells in the ovaries, it stimulates:
This mechanism is particularly beneficial in clinical settings where endogenous luteinizing hormone levels are insufficient for normal ovulatory function .
These properties are critical for ensuring effective delivery and efficacy during therapeutic applications .
Choriogonadotropin alfa has several significant applications in medical science:
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 76663-30-4